N-(5-butyl-1,3,4-thiadiazol-2-yl)-9H-xanthene-9-carboxamide

Catalog No.
S11575865
CAS No.
M.F
C20H19N3O2S
M. Wt
365.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(5-butyl-1,3,4-thiadiazol-2-yl)-9H-xanthene-9-ca...

Product Name

N-(5-butyl-1,3,4-thiadiazol-2-yl)-9H-xanthene-9-carboxamide

IUPAC Name

N-(5-butyl-1,3,4-thiadiazol-2-yl)-9H-xanthene-9-carboxamide

Molecular Formula

C20H19N3O2S

Molecular Weight

365.5 g/mol

InChI

InChI=1S/C20H19N3O2S/c1-2-3-12-17-22-23-20(26-17)21-19(24)18-13-8-4-6-10-15(13)25-16-11-7-5-9-14(16)18/h4-11,18H,2-3,12H2,1H3,(H,21,23,24)

InChI Key

UGZOGTSDYYCHJY-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NN=C(S1)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24

N-(5-butyl-1,3,4-thiadiazol-2-yl)-9H-xanthene-9-carboxamide is a complex organic compound characterized by its unique structural features, which include a xanthene core and a thiadiazole moiety. The molecular formula for this compound is C17H21N5O2SC_{17}H_{21}N_{5}O_{2}S, with a molecular weight of approximately 375.5 g/mol. The compound's structure consists of a xanthene ring substituted with a carboxamide group and a butyl-substituted thiadiazole, which contributes to its potential biological activities and applications in medicinal chemistry .

The chemical reactivity of N-(5-butyl-1,3,4-thiadiazol-2-yl)-9H-xanthene-9-carboxamide includes several types of reactions:

  • Oxidation: The compound can undergo oxidation using agents like potassium permanganate or hydrogen peroxide.
  • Reduction: Reduction can be achieved through reagents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: Nucleophilic substitution reactions may occur at positions adjacent to the nitrogen atoms in the heterocyclic rings.
  • Condensation: The compound can react with aldehydes or ketones to form Schiff bases or other derivatives.

N-(5-butyl-1,3,4-thiadiazol-2-yl)-9H-xanthene-9-carboxamide exhibits significant biological activity, particularly in the fields of antimicrobial and anticancer research. The thiadiazole and thiazole rings are known for their interactions with various biological targets, including enzymes and receptors. These interactions may inhibit enzyme activity or disrupt nucleic acid function, leading to cell death in pathogenic organisms . Additionally, compounds with similar structures have shown potential as inhibitors of Polymerase Theta, which is relevant in cancer therapy .

The synthesis of N-(5-butyl-1,3,4-thiadiazol-2-yl)-9H-xanthene-9-carboxamide typically involves multi-step organic reactions:

  • Preparation of Thiadiazole: The thiadiazole ring can be synthesized through cyclization reactions involving hydrazonoyl halides and potassium thiocyanate.
  • Formation of Xanthene Core: The xanthene structure is generally synthesized via condensation reactions involving appropriate phenolic precursors.
  • Amidation: Finally, the carboxamide group is introduced through an amidation reaction between the carboxylic acid derivative and an amine.

N-(5-butyl-1,3,4-thiadiazol-2-yl)-9H-xanthene-9-carboxamide has potential applications in:

  • Medicinal Chemistry: As a scaffold for developing new antimicrobial and anticancer agents.
  • Pharmaceutical Research: Investigated for its role as an inhibitor of specific enzymes or receptors involved in disease pathways.

Due to its structural features, it could serve as a lead compound for further modifications aimed at enhancing biological activity .

Studies on the interactions of N-(5-butyl-1,3,4-thiadiazol-2-yl)-9H-xanthene-9-carboxamide with biological systems have indicated that it may bind to specific molecular targets such as enzymes involved in cancer progression or microbial resistance mechanisms. These interactions are crucial for understanding the compound's mechanism of action and optimizing its therapeutic efficacy .

Several compounds share structural similarities with N-(5-butyl-1,3,4-thiadiazol-2-yl)-9H-xanthene-9-carboxamide. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
4-butyl-N-(5-propan-2-yl)-1,3,4-thiadiazoleContains a butyl group and thiadiazoleFocused on antimicrobial properties
N-(5-nitrothiazol-2-yl)-carboxamideThiazole ring instead of thiadiazoleKnown for serine acetyltransferase inhibition
9H-xanthene derivativesVarious substitutions on xanthene coreExplored as mGluR1 receptor enhancers

The uniqueness of N-(5-butyl-1,3,4-thiadiazol-2-yl)-9H-xanthene-9-carboxamide lies in its specific combination of the thiadiazole moiety with the xanthene structure, which may confer distinct biological activities compared to other similar compounds .

XLogP3

4.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

365.11979803 g/mol

Monoisotopic Mass

365.11979803 g/mol

Heavy Atom Count

26

Dates

Last modified: 08-09-2024

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